molecular formula C16H15NO4 B11968568 2'-Methoxy-5'-methylphthalanilic acid CAS No. 19368-44-6

2'-Methoxy-5'-methylphthalanilic acid

Cat. No.: B11968568
CAS No.: 19368-44-6
M. Wt: 285.29 g/mol
InChI Key: OHXANRVUSMNCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Methoxy-5’-methylphthalanilic acid is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.302 g/mol It is a derivative of phthalanilic acid, characterized by the presence of methoxy and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-5’-methylphthalanilic acid typically involves the reaction of 2-methoxy-5-methylbenzoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for 2’-Methoxy-5’-methylphthalanilic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-5’-methylphthalanilic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles such as halogens or nitro compounds for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2’-methoxy-5’-methylbenzoic acid, while reduction of a nitro group can produce 2’-methoxy-5’-methylphthalanilic amine .

Scientific Research Applications

2’-Methoxy-5’-methylphthalanilic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methoxy-5’-methylphthalanilic acid is not well-defined in the literature. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2’-Methoxy-5’-methylphthalanilic acid include:

Uniqueness

2’-Methoxy-5’-methylphthalanilic acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

19368-44-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[(2-methoxy-5-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-10-7-8-14(21-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

OHXANRVUSMNCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.